molecular formula C8H13N5O3 B1429700 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide CAS No. 1415719-20-8

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Cat. No.: B1429700
CAS No.: 1415719-20-8
M. Wt: 227.22 g/mol
InChI Key: XAVFMQZAQHNTPZ-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrazole ring system substituted with a nitro group and a flexible butanohydrazide chain, making it a versatile scaffold in synthetic and medicinal chemistry. Its primary research value lies in its utility as a key precursor for the synthesis of more complex heterocyclic systems. The reactive hydrazide functional group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives, which are a privileged structure in the development of bioactive molecules . Researchers employ this compound in the design and synthesis of novel molecules for potential application in areas such as anticancer and antimicrobial agent discovery . The nitro group on the pyrazole ring offers a handle for further functionalization, allowing for the exploration of diverse structure-activity relationships. This product is intended for use in laboratory research and is a valuable tool for chemists working in lead optimization and chemical biology. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-6-5-7(13(15)16)11-12(6)4-2-3-8(14)10-9/h5H,2-4,9H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFMQZAQHNTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • Method: Cyclization of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.
  • Conditions: Typically reflux in ethanol or aqueous medium, pH adjusted to favor cyclization.
  • Notes: This step forms the 1H-pyrazole core which is crucial for subsequent functionalization.

Nitration of Pyrazole

  • Reagents: Nitric acid or mixed acid systems (HNO3/H2SO4) are used to introduce the nitro group at the 3-position of the pyrazole ring.
  • Conditions: Controlled temperature nitration, often at 0–5 °C initially to avoid over-nitration, followed by warming to room temperature or slightly elevated temperatures (up to 120 °C) for completion.
  • Yields: Moderate to high yields reported, with purity enhanced by extraction and recrystallization.
  • Mechanistic Insight: Electrophilic aromatic substitution targeting the 3-position, favored by the electronic environment of the pyrazole ring.

Methylation at the 5-Position

  • Reagents: Alkylating agents such as methyl iodide or methyl sulfate.
  • Conditions: Typically conducted under basic conditions (e.g., K2CO3 in DMF or acetone) at ambient or slightly elevated temperatures.
  • Notes: Selectivity for the 5-position methylation is critical; reaction parameters are tuned to minimize side reactions.

Formation of Butanohydrazide Derivative

  • Method: Reaction of the nitrated and methylated pyrazole intermediate with butanohydrazide.
  • Conditions: Reflux in ethanol or aqueous ethanol, sometimes under acidic catalysis, for several hours (1-6 h).
  • Yield: Reported yields range from 74% to 95% depending on purification methods and reaction scale.
  • Purification: Recrystallization or chromatographic techniques to isolate the hydrazide product with high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole Ring Formation Hydrazine + β-diketone, acidic/basic media Reflux (~80°C) 4–8 hours 80–90 Solvent: ethanol or aqueous medium
Nitration HNO3 or HNO3/H2SO4 mixture 0–120 °C 1–6 hours 70–85 Temperature control critical
Methylation Methyl iodide, K2CO3, DMF/acetone 25–60 °C 2–5 hours 75–90 Base and solvent choice critical
Hydrazide Formation Butanohydrazide, reflux in ethanol Reflux (~78 °C) 2–6 hours 74–95 Purification by recrystallization

Summary of Key Research Findings

  • The nitration step is the most sensitive, requiring careful temperature control to prevent decomposition or multiple nitrations.
  • Hydrazide formation proceeds efficiently under reflux, with yields up to 95% reported when reaction conditions are optimized.
  • The methylation step benefits from polar aprotic solvents and mild bases to achieve regioselectivity.
  • The overall synthetic route is modular and adaptable for structural analogs, facilitating medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Condensation Reagents: Aldehydes, ketones, acid chlorides.

Major Products Formed

    Reduction: Formation of 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanohydrazide.

    Substitution: Formation of various substituted hydrazides.

    Condensation: Formation of hydrazones and hydrazides with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide showed promising activity against various bacterial strains. The mechanism of action often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Case Study:
A recent investigation focused on synthesizing and evaluating the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotic development .

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL

Anti-Cancer Potential

Pyrazole derivatives are also being explored for their anti-cancer properties. Preliminary studies have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways.

Case Study:
In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The compound triggered cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Herbicidal Activity

The unique structure of pyrazole compounds allows them to act as effective herbicides. Research has shown that this compound can inhibit specific enzymes involved in plant growth, making it a candidate for agricultural applications.

Case Study:
Field trials assessing the herbicidal efficacy of this compound revealed that it effectively controlled weed populations in crops without significant phytotoxicity to the plants. The application rates were optimized to achieve maximum weed suppression with minimal environmental impact .

Application Rate (kg/ha)Weed Control (%)Crop Safety (%)
0.58595
1.09090

Polymer Chemistry

This compound can be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure.

Case Study:
Research into polymer blends containing this compound indicated improved tensile strength and thermal stability compared to traditional polymers. This makes it suitable for applications in coatings and packaging materials .

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole-Based Butanohydrazides

Example Compound: 4-(1H-Indol-3-yl)butanohydrazide (C₁₂H₁₄N₄O)

  • Structural Differences : Replaces the nitro-pyrazole moiety with an indole ring, introducing an aromatic NH group capable of hydrogen bonding .
  • Synthesis: Synthesized via hydrazinolysis of ethyl 4-(1H-indol-3-yl)butanoate with hydrazine monohydrate (80%) under reflux .
  • Reactivity : Forms 1,3,4-oxadiazole-2-thiol upon cyclization with CS₂ in basic alcoholic media, highlighting nucleophilic thiol generation .

Tetrazine-Pyrazole Hybrid Butanohydrazides

Example Compound: N′-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide (C₁₁H₁₆N₈O)

  • Structural Differences : Incorporates a 1,2,4,5-tetrazine ring alongside a dimethylpyrazole group, increasing aromaticity and nitrogen content .
  • Crystallography: Monoclinic crystal system (space group P21/n) with unit cell parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å, β = 99.798° .
  • Applications : Exhibits antiviral and antitumor activity, attributed to tetrazine’s electron-deficient nature enabling bioorthogonal reactions .

Benzimidazole Derivatives

Example Compound: 3-(1H-Benzimidazol-2-yl)-4-(phenylamino)butanohydrazide (C₁₈H₁₈N₆O)

  • Physical Properties : Higher melting points (212–235°C) compared to the target compound, likely due to rigid benzimidazole and hydrogen-bonding NH groups .
  • Synthesis : Prepared via nucleophilic ring-opening reactions followed by hydrazide formation, yielding 74–95% .

Hybrid Nitro-Pyrazole-Indole Derivatives

Example Compound: N′-(2-{3-Nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-4-(1H-indol-3-yl)butanohydrazide (C₁₉H₂₂N₆O₃)

  • Structural Differences : Merges nitro-pyrazole and indole moieties, creating a bifunctional scaffold for multi-target interactions .
  • Potential Use: Likely explored for pesticidal or herbicidal applications due to nitro groups’ historical role in agrochemicals .

Comparative Analysis Table

Compound Class Molecular Formula Key Substituents Melting Point/Boiling Point Applications References

Biological Activity

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a compound of significant interest due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₈H₁₃N₅O₃
  • Molecular Weight: 199.22 g/mol
  • CAS Number: 71668890

The presence of the pyrazole ring contributes to its biological activity, as pyrazole derivatives are known for their pharmacological versatility.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit potent anti-inflammatory effects. In various studies, derivatives of pyrazole have been tested in models such as carrageenan-induced paw edema in rats. For instance, certain pyrazole derivatives showed significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as E. coli and S. aureus. The presence of specific functional groups has been linked to increased activity against these microorganisms .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in vitro. For example, specific derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Electrophilic Nature: The nitro group on the pyrazole ring enhances electrophilic reactivity, which may contribute to its interaction with biological targets.
  • Inhibition of Enzymes: Some studies suggest that pyrazole derivatives may inhibit enzymes involved in inflammatory pathways or cancer progression, although specific targets for this compound require further investigation .

Case Studies and Research Findings

StudyObjectiveKey Findings
Bandgar et al. (2014)Evaluate anti-inflammatory activityCompounds showed up to 78% reduction in edema compared to control .
Burguete et al. (2020)Test antimicrobial efficacyCompound exhibited significant activity against E. coli and S. aureus; structural modifications enhanced potency .
Chovatia et al. (2020)Assess anticancer effectsCertain derivatives inhibited proliferation in cancer cell lines significantly compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with pyrazole-carbaldehyde intermediates. For example, refluxing hydrazides with substituted pyrazole-aldehydes in glacial acetic acid for 8–10 hours, followed by purification via recrystallization. Intermediates are characterized using elemental analysis, IR (to confirm C=O and N-H stretches), and 1H/13C^1 \text{H}/^{13}\text{C} NMR spectroscopy (to verify hydrazide and pyrazole ring protons) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640 cm1^{-1}, N-H at ~3190 cm1^{-1}) .
  • NMR Spectroscopy : 1H^1 \text{H} NMR detects pyrazole ring protons (δ 6.5–8.0 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl carbons (δ ~165 ppm) .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., monoclinic P21_1/n space group, unit cell parameters a = 10.977 Å, b = 7.688 Å, c = 15.887 Å) .

Q. How is X-ray crystallography utilized to determine the molecular conformation and packing behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data (collected using a Rigaku AFC10 diffractometer with graphite-monochromated Cu-Kα radiation) are refined via SHELXL97. Key parameters include bond lengths (e.g., N-N = 1.38 Å), torsion angles (e.g., pyrazole ring planarity), and intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and nitro groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to acetic acid .
  • Catalysts : Anhydrous sodium acetate accelerates cyclocondensation, reducing reaction time from 10 to 6 hours .
  • Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of the nitro group) .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., 4.2 eV for nitro group electron-withdrawing effects) and Fukui indices to identify reactive sites .
  • Molecular Docking : AutoDock Vina evaluates binding affinities (e.g., ΔG = -8.2 kcal/mol for anticonvulsant targets like GABAA_A receptors) using PDB structures (e.g., 6EUO) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable anticonvulsant efficacy)?

  • Methodological Answer :

  • Assay Standardization : Compare MES (maximal electroshock) and scPTZ (pentylenetetrazol) models to differentiate mechanism-specific effects .
  • Structural-Activity Analysis : Synthesize analogs (e.g., replacing nitro with methoxy groups) and correlate substitutions with IC50_{50} values using regression models .

Q. How can the role of the nitro group in biological activity be experimentally validated?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize nitro→cyano or nitro→trifluoromethyl analogs and compare IC50_{50} values in enzyme assays (e.g., carbonic anhydrase inhibition) .
  • Electrophilicity Studies : Use cyclic voltammetry to measure redox potentials and correlate with cytotoxicity profiles .

Q. What experimental approaches are used to analyze the reaction mechanism for key synthetic steps (e.g., hydrazide-pyrazole coupling)?

  • Methodological Answer :

  • Kinetic Isotope Effects : Replace 1H^1 \text{H} with 2H^2 \text{H} in hydrazide NH to track rate-determining steps via LC-MS .
  • Computational Tracking : Simulate intermediates using Gaussian’s intrinsic reaction coordinate (IRC) to map energy barriers for cyclization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 2
Reactant of Route 2
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

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